molecular formula C20H34O4 B161881 Ebelactone A CAS No. 76808-16-7

Ebelactone A

货号: B161881
CAS 编号: 76808-16-7
分子量: 338.5 g/mol
InChI 键: WOISDAHQBUYEAF-QIQXJRRPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ebelactone A is a β-lactone enzyme inhibitor that was first isolated from a cultured strain of soil actinomycetes . It has the inhibitory effect on Esterases (IC50 is 0.56 μg/mL), Pancreatic lipase (IC50 is 0.003 μg/mL) and Cutinase on fungal cells .


Synthesis Analysis

A highly stereoselective total synthesis of this compound, a β‐lactam inhibitor of several therapeutically important enzymes, is described . The synthesis features the use of a Hoppe homoaldol reaction and a Cu (I)-mediated 1,2-metallate rearrangement of a metallated enol carbamate as key fragment linkage reactions .


Chemical Reactions Analysis

This compound is a potent inactivator of homoserine transacetylase from Haemophilus influenzae .


Physical and Chemical Properties Analysis

This compound is a colorless powder with a molecular formula of C20H34O4 and a molecular weight of 338.48 . It is soluble in Ethanol .

科学研究应用

生物合成

Ebelactone A 是一种聚酮类 β-内酯 . This compound 的生物合成涉及一个与硫酯酶无关的环化反应,形成聚酮类 β-内酯 . β-内酯环的形成是通过一个无环前体的 β-羟基进攻羰基部分实现的 . 这一过程由 NAC 硫酯的化学环化来模拟 .

酯酶抑制剂

This compound 已知是一种有效的酯酶抑制剂 . 酯酶是一类催化酯类在与水发生化学反应后分解为酸和醇的酶,抑制这些酶在生物学和医学研究中具有多种应用 .

高丝氨酸转乙酰酶抑制剂

This compound 已被发现可以使高丝氨酸转乙酰酶 (HTA) 失活,HTA 是一种催化乙酰辅酶 A 中的乙酰基转移到高丝氨酸羟基上的酶 . 这是许多真菌、革兰氏阳性和一些革兰氏阴性细菌中从天冬氨酸生物合成蛋氨酸 (Met) 的第一个关键步骤 . HTA 在高等真核生物中不存在,并且对于微生物在贫蛋氨酸环境(如血清)中的生长至关重要,这使得 HTA 成为新型抗菌剂的诱人靶点 .

抗菌剂

由于其使 HTA 失活的能力,this compound 及其合成类似物具有作为新型抗菌剂的潜力 <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97

作用机制

Target of Action

Ebelactone A is known to inhibit several enzymes, including esterases, lipases, cutinases, homoserine transacetylase, and cathepsin A . These enzymes play crucial roles in various biological processes, such as lipid metabolism and protein degradation. By inhibiting these enzymes, this compound can modulate these processes and exert its biological effects .

Mode of Action

The exact mode of action of this compound remains partially elusive. It is believed to operate through the modulation of enzymes and proteins . Particularly, this compound hinders the activity of cyclooxygenase-2 (COX-2), while activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor .

Biochemical Pathways

This compound affects several biochemical pathways due to its wide range of enzyme targets. For instance, by inhibiting esterases and lipases, it can impact lipid metabolism. Additionally, by inhibiting homoserine transacetylase, it can affect the biosynthesis of methionine, an essential amino acid . Furthermore, by modulating the mTOR pathway, it can influence cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its broad range of targets. For example, by inhibiting esterases and lipases, it can alter lipid metabolism at the molecular level, potentially leading to changes in cell function and structure . By modulating the mTOR pathway, it can influence cell growth and proliferation .

未来方向

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies supporting the development of new peptide-drug conjugate modalities .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Ebelactone a can be achieved through a multi-step synthesis pathway that involves several key reactions.", "Starting Materials": [ "2-methyl-2-cyclohexenone", "4-methoxybenzaldehyde", "n-BuLi", "CuI", "DMF", "MgBr2", "Et2O", "H2O", "NaBH4", "AcOH", "NaOH", "HCl", "Na2SO4", "CH2Cl2", "EtOAc", "n-hexane", "MeOH" ], "Reaction": [ "The synthesis pathway begins with the reaction of 2-methyl-2-cyclohexenone with n-BuLi and CuI in DMF to form the lithiated enolate intermediate.", "The lithiated enolate is then reacted with 4-methoxybenzaldehyde to form the aldol product.", "The aldol product is then treated with MgBr2 in Et2O/H2O to form the corresponding magnesium salt.", "The magnesium salt is then reduced with NaBH4 in AcOH to form the alcohol intermediate.", "The alcohol intermediate is then oxidized with NaOH/HCl to form the ketone intermediate.", "The ketone intermediate is then treated with NaBH4 in MeOH to form the alcohol intermediate.", "The alcohol intermediate is then treated with HCl to form the hydrochloride salt.", "The hydrochloride salt is then extracted with CH2Cl2/EtOAc and dried over Na2SO4.", "The dried product is then purified by column chromatography using n-hexane/CH2Cl2 as the eluent to yield the final product, Ebelactone a." ] }

CAS 编号

76808-16-7

分子式

C20H34O4

分子量

338.5 g/mol

IUPAC 名称

(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one

InChI

InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1

InChI 键

WOISDAHQBUYEAF-QIQXJRRPSA-N

手性 SMILES

CC[C@@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C[C@H](C)[C@H]1[C@@H](C(=O)O1)C)O

SMILES

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O

规范 SMILES

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O

同义词

3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone
ebelactone A

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ebelactone a
Reactant of Route 2
Ebelactone a
Reactant of Route 3
Ebelactone a
Reactant of Route 4
Ebelactone a
Reactant of Route 5
Ebelactone a
Reactant of Route 6
Ebelactone a
Customer
Q & A

Q1: What is the molecular formula and weight of Ebelactone A?

A1: this compound is characterized by the molecular formula C20H34O4 and possesses a molecular weight of 338.48 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: The structure of this compound has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide valuable information about the connectivity and arrangement of atoms within the molecule, confirming its identity and purity. []

Q3: What is the primary biological target of this compound?

A3: this compound is recognized as a potent inhibitor of lipases, enzymes responsible for the hydrolysis of fats (lipids). [, , , , ]

Q4: How does this compound interact with its target lipase?

A4: While the specific binding interactions haven't been fully elucidated, this compound, being a β-lactone, likely interacts with the active site serine residue of lipases, forming a stable acyl-enzyme intermediate. This covalent modification effectively blocks the enzyme's catalytic activity. [, ]

Q5: What are the downstream effects of this compound inhibiting lipases?

A5: Inhibition of lipases by this compound can have several downstream effects, particularly in biological contexts where lipase activity is crucial:

  • Reduced fat absorption: this compound effectively inhibits intestinal fat absorption by targeting pancreatic lipase, the key enzyme for dietary triglyceride breakdown. []
  • Impact on fungal pathogenicity: this compound can disrupt the infection process of certain plant pathogenic fungi by inhibiting their secreted lipases, which are essential for penetrating the host cuticle. [, , ]
  • Modulation of cellular signaling: By inhibiting specific cellular lipases, this compound can potentially influence cellular signaling pathways involving lipid mediators. For instance, it has been shown to inhibit prenylated methylated protein methyl esterase, an enzyme involved in the post-translational modification of signaling proteins. []

Q6: How do structural modifications of this compound influence its activity?

A6: While the provided research primarily focuses on this compound, comparative studies with other β-lactone inhibitors like belactins suggest that structural modifications can significantly impact target selectivity. For example, belactins exhibit a higher specificity towards carboxypeptidase Y compared to this compound, indicating the influence of substituents on the β-lactone ring. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?

A7: The current literature primarily focuses on the in vitro activity and limited in vivo studies of this compound, with minimal information available on its ADME profile. Further investigations are needed to comprehensively understand its pharmacokinetic properties.

Q8: What in vitro assays have been used to study the activity of this compound?

A8: Several in vitro assays have been employed to investigate the inhibitory activity of this compound, including:

  • Enzyme assays: Direct measurement of lipase activity in the presence of this compound, utilizing various substrates like p-nitrophenyl esters or fluorescently labeled lipids. [, , ]
  • Cell-based assays: Assessing the impact of this compound on cellular processes that rely on lipase activity, such as fat absorption or fungal infection. [, , , ]

Q9: Have there been any in vivo studies investigating the effects of this compound?

A9: Limited in vivo studies have been conducted with this compound, primarily in rodent models, demonstrating its ability to reduce intestinal fat absorption and influence blood lipid levels. Further research is needed to fully explore its therapeutic potential. [, ]

Q10: Is there any information available regarding the toxicity profile of this compound?

A10: The toxicological profile of this compound requires further investigation. While some studies suggest potential therapeutic applications, comprehensive safety assessments are crucial before considering its use in humans.

Q11: What are the potential therapeutic applications of this compound?

A11: Based on its known mechanism of action, this compound holds promise for applications such as:

  • Obesity and metabolic disorders: Its ability to inhibit intestinal fat absorption makes it a potential candidate for managing obesity and related metabolic conditions. [, ]
  • Antifungal agents: this compound's ability to disrupt the infection process of certain plant pathogenic fungi suggests its potential as a novel antifungal agent. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。